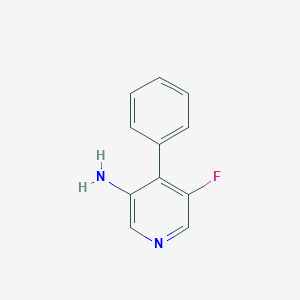

3-Amino-5-fluoro-4-phenylpyridine

Description

Properties

Molecular Formula |

C11H9FN2 |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

5-fluoro-4-phenylpyridin-3-amine |

InChI |

InChI=1S/C11H9FN2/c12-9-6-14-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H,13H2 |

InChI Key |

PAVMETQHPLNHDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NC=C2N)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Lithiation and Cross-Coupling of 3-Pivaloylaminopyridines

A notable method involves the lithiation of 3-pivaloylaminopyridines followed by electrophilic iodination to yield 4-iodo-3-pivaloylaminopyridines. These intermediates undergo palladium-catalyzed cross-coupling with phenylboronic acids to install the phenyl group at the 4-position. Subsequent fluorination at the 5-position and deprotection of the amino group afford the target 3-amino-5-fluoro-4-phenylpyridine. This approach was developed as part of a novel strategy to prepare CD ring models of streptonigrin and related compounds, demonstrating good efficiency and selectivity.

- Use of butyl-lithium for directed lithiation.

- Iodination as an electrophilic step.

- Suzuki-Miyaura cross-coupling to introduce the phenyl substituent.

- Fluorination and deprotection steps to finalize the compound.

Photoredox-Mediated Synthesis of 3-Fluoropyridines

A cutting-edge method for synthesizing fluoropyridines, including 3-fluoropyridine derivatives, employs photoredox catalysis. This involves the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under visible light irradiation catalyzed by fac-Ir(ppy)₃. The reaction proceeds via radical intermediates generated by photoredox activation, followed by condensation with ammonium acetate to form the pyridine ring with fluorine substitution at the 3-position.

This one-pot protocol offers high yields and mild reaction conditions, and it is adaptable to various ketone substrates bearing aromatic groups, including phenyl, which is essential for the synthesis of 3-amino-5-fluoro-4-phenylpyridine analogs.

Optimization data from the study:

| Entry | Catalyst | Solvent | Additive (equiv) | Time (h) | Yield (%) of fluoropyridine |

|---|---|---|---|---|---|

| 1 | fac-Ir(ppy)₃ | MeCN | None | 3.5 | 81 |

| 2 | fac-Ir(ppy)₃ | MeCN | PPh₃ (0.25) | 3.5 | 97 |

| 7 | fac-Ir(ppy)₃ | DMF | PPh₃ (0.25) | 3.5 | 99 |

MeCN = acetonitrile, DMF = dimethylformamide, PPh₃ = triphenylphosphine

The subsequent condensation with ammonium acetate at elevated temperatures (120 °C) in DMF yields the fluoropyridine in up to 98% isolated yield.

Cyclization Approaches Using α-Fluoro-α,β-Unsaturated Oximes and Alkynes

Rhodium(III)-catalyzed C-H functionalization has been reported for the one-step synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and terminal alkynes. This method allows direct construction of the pyridine ring with fluorine substitution, providing an alternative route to 3-fluoropyridine derivatives with good yields and regioselectivity.

Although this method is more general for 3-fluoropyridines, it can be adapted for phenyl-substituted derivatives, potentially applicable to 3-amino-5-fluoro-4-phenylpyridine synthesis.

Notes on Amination and Fluorination

Direct amination at the 3-position of fluoropyridines is challenging due to the electronic effects of fluorine. Therefore, synthetic sequences often involve preparing 3-amino-4-phenylpyridine intermediates first, followed by selective fluorination at the 5-position or vice versa.

Electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed for late-stage fluorination, but regioselectivity must be carefully controlled.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithiation/Iodination + Suzuki Coupling | Butyl-lithium, I₂, Pd catalyst, phenylboronic acid | Low temp lithiation, cross-coupling | Moderate to High | High regioselectivity, versatile | Multi-step, sensitive reagents |

| Photoredox-Mediated Coupling | fac-Ir(ppy)₃, blue LED, ammonium acetate | Room temp photoredox, 120 °C condensation | Up to 99 | One-pot, mild conditions, scalable | Requires photoredox setup |

| Rhodium(III)-Catalyzed C-H Functionalization | Rh(III) catalyst, α-fluoro-α,β-unsaturated oximes, alkynes | One-step, moderate temp | Moderate to High | Direct, atom-economical | Catalyst cost, substrate scope |

| Electrophilic Fluorination of Aminopyridines | NFSI, Selectfluor | Mild to moderate temp | Variable | Late-stage fluorination | Regioselectivity challenges |

Mechanistic Insights and Experimental Considerations

Photoredox catalysis involves generation of fluorinated radicals from α,α-difluoro-β-iodoketones, which add to silyl enol ethers forming diketone intermediates. Ammonia attacks the diketone carbonyls, followed by dehydration and dehydrofluorination to form the fluoropyridine ring.

Lithiation followed by electrophilic halogenation is a classical approach to functionalize pyridine rings selectively. The pivaloyl protecting group on the amino substituent directs lithiation and stabilizes intermediates.

Rhodium-catalyzed C-H activation utilizes transition metal catalysis to form pyridine rings directly from unsaturated substrates, offering atom economy but requiring expensive catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-4-phenylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.

Substitution: The amino and fluoro groups can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium azide or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Amino-5-fluoro-4-phenylpyridine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-4-phenylpyridine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

- Positional Isomerism: Unlike the evidence compounds (e.g., Q1–Q14), which have amino groups at position 2 and chlorine at position 2 of the pyridine ring, 3-Amino-5-fluoro-4-phenylpyridine positions its amino and fluorine groups at positions 3 and 5, respectively.

- Substituent Types: Electron-Withdrawing Groups (EWGs): Fluorine (in the target compound) and nitro groups (e.g., Q2 in ) increase electrophilicity, but fluorine’s smaller size reduces steric hindrance compared to bulkier EWGs like –NO₂ . Electron-Donating Groups (EDGs): Methoxy (–OMe) substituents in Q12 () lower reactivity compared to the target’s fluorine, which is a weaker EWG .

Physical and Spectral Properties

Key Observations :

- The target compound’s lower molecular weight suggests better solubility in organic solvents compared to Q12 and Q2.

- Absence of nitrile (–CN) or carbonyl (C=O) groups in the target simplifies its IR spectrum compared to Q12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.